molecular formula C17H16BrN3O2 B2514200 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354936-25-6

2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B2514200
CAS RN: 1354936-25-6
M. Wt: 374.238
InChI Key: ISJJCLDEQLWPKJ-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C17H16BrN3O2 and its molecular weight is 374.238. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one”, also known as “2-amino-4-[(4-bromophenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-5-one”.

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique structure, which allows it to interact with various biological targets. It can be used to study the mechanisms of action of different drugs and their effects on the human body. Its structural features make it a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It can be used to develop new antibiotics or antifungal agents. Studies have shown that it is effective against a range of bacterial and fungal strains, making it a valuable tool in the fight against resistant pathogens .

Enzyme Inhibition Studies

The compound is also used in enzyme inhibition studies. Its ability to inhibit specific enzymes can help researchers understand enzyme functions and develop inhibitors that can be used as drugs. This is particularly relevant in the study of diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. This application is crucial for developing new materials and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application ensures the accuracy and reliability of analytical results in various scientific studies.

These applications demonstrate the versatility and importance of “2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one” in scientific research. Each field benefits from its unique properties, contributing to advancements in medicine, chemistry, and biology.

1 2 3 1 : 2 : 3 : 1 : 2

properties

IUPAC Name

2-amino-4-[(4-bromophenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-23-14-8-4-12(5-9-14)17(15(22)20-16(19)21-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJJCLDEQLWPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

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